Casimiroin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

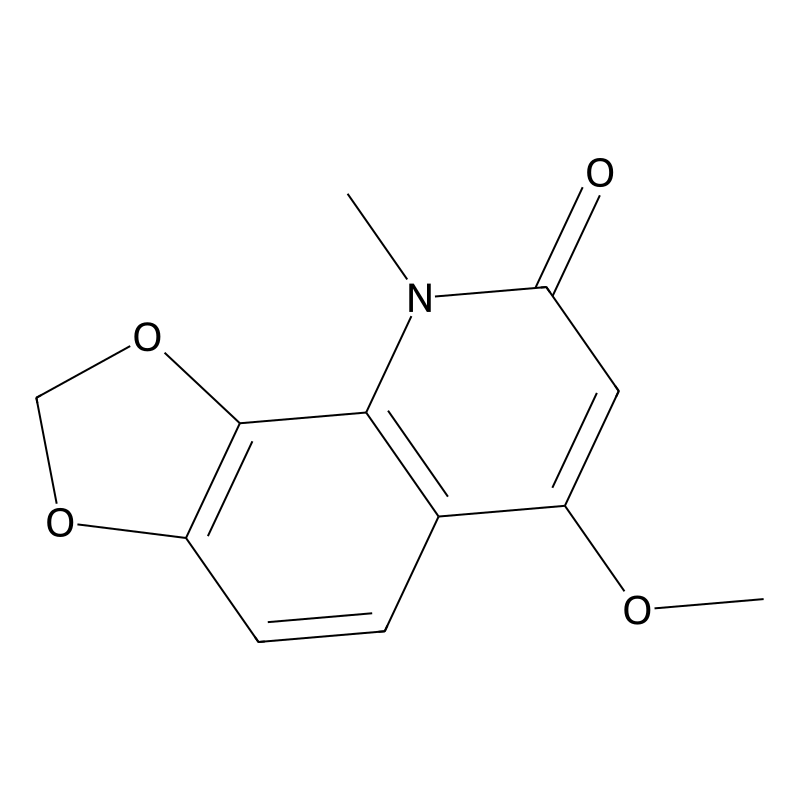

Casimiroin is a naturally occurring compound primarily isolated from the fruit of Casimiroa edulis, a tree native to tropical regions. It is classified as a quinoline derivative, specifically identified as 6-methoxy-9-methyl-(1,3)dioxolo(4,5-h)quinolin-8(9H)-one. With a molecular formula of and an average molecular weight of approximately 233.22 g/mol, casimiroin features a unique structure that contributes to its biological activities and potential therapeutic applications .

Casimiroin primarily acts as an inhibitor of quinone reductase 2, an enzyme involved in detoxification pathways. The compound's mechanism of action includes binding to the active site of the enzyme, where it forms hydrogen bonds and hydrophobic interactions, stabilizing its presence and inhibiting enzymatic activity . The synthesis of casimiroin can involve various

Casimiroin exhibits notable biological activities, particularly its antimutagenic properties. Research indicates that it may serve as a chemopreventive agent by inhibiting mutagenesis and potentially reducing cancer risk . Additionally, casimiroin has been studied for its inhibitory effects on aromatase, an enzyme involved in estrogen biosynthesis, suggesting potential applications in hormone-related cancers .

The synthesis of casimiroin has been optimized for efficiency and yield. A common synthetic route involves starting with 2,3-methylenedioxyphenyl isocyanate, followed by the addition of ethoxyacetylene. Subsequent steps include N-methylation and hydrolysis to produce the desired quinoline structure. This method allows for multigram-scale production suitable for further biological testing .

Casimiroin's primary applications lie in pharmacology and medicinal chemistry. Its role as a quinone reductase 2 inhibitor positions it as a candidate for drug development aimed at cancer prevention and treatment. Additionally, its antimutagenic properties make it a subject of interest in studies focused on dietary compounds that may mitigate cancer risks associated with mutagens .

Interaction studies have highlighted casimiroin's binding affinity to quinone reductase 2 and its ability to inhibit aromatase activity. X-ray crystallography has provided insights into the binding modes of casimiroin within these enzymes, revealing critical interactions that contribute to its inhibitory effects . These studies are vital for understanding how casimiroin can be utilized in therapeutic contexts.

Casimiroin shares structural similarities with several other compounds within the quinoline class. Here is a comparison with notable similar compounds:

| Compound Name | Structure | Biological Activity | Unique Features |

|---|---|---|---|

| Quercetin | Flavonoid | Antioxidant, anti-inflammatory | Widely studied for various health benefits |

| Chrysophanol | Anthraquinone | Antitumor | Exhibits laxative effects |

| Berberine | Isoquinoline alkaloid | Antimicrobial, hypoglycemic | Known for traditional medicinal uses |

| Corydaline | Isoquinoline alkaloid | Analgesic, anti-inflammatory | Derived from Corydalis species |

Casimiroin is unique due to its specific inhibitory activities against quinone reductase 2 and aromatase, setting it apart from other similar compounds that may not exhibit such targeted effects .

Ethnobotanical Sources: Casimiroa edulis and Dictyoloma vandellianum

Casimiroin, a quinoline alkaloid with the molecular formula C₁₂H₁₁NO₄, is primarily isolated from two distinct plant species within the Rutaceae family [1] [2]. The compound represents a significant bioactive constituent found in these ethnobotanically important medicinal plants.

Casimiroa edulis serves as the primary source of casimiroin, where it has been identified as a component of both the edible fruit and seeds [1] [8]. This species, commonly known as white sapote or Mexican apple, is native to eastern Mexico and Central America, extending south to Costa Rica [7]. The tree has been traditionally utilized in Mexican ethnomedicine for its sedative and hypotensive properties [7] [35]. Phytochemical investigations of Casimiroa edulis have revealed casimiroin concentrations in various plant tissues, with the seeds showing particularly notable alkaloid content [28] [30].

Dictyoloma vandellianum represents the secondary natural source of casimiroin [2] [16]. This species, also belonging to the Rutaceae family, has been subjected to comprehensive alkaloid profiling studies that confirmed the presence of casimiroin alongside other quinoline derivatives [13]. The dichloromethane extracts from leaves of Dictyoloma vandellianum have yielded casimiroin through systematic phytochemical analysis [13].

The distribution pattern of casimiroin across these two species suggests evolutionary conservation of biosynthetic pathways within specific Rutaceae lineages [14]. Research indicates that the occurrence of 2-alkyl-4-quinolones in Dictyoloma vandellianum demonstrates strong chemosystematic similarities with the Zanthoxyleae tribe, providing evidence for phylogenetic relationships within the Rutaceae family [13].

| Plant Species | Plant Part | Casimiroin Content | Geographic Distribution | Reference |

|---|---|---|---|---|

| Casimiroa edulis | Seeds | Primary alkaloid | Mexico to Costa Rica | [1] [7] |

| Casimiroa edulis | Fruit | Secondary alkaloid | Mexico to Costa Rica | [1] [8] |

| Dictyoloma vandellianum | Leaves | Trace alkaloid | South America | [13] [16] |

Phytochemical Context Within Rutaceae Family Alkaloids

The Rutaceae family represents the primary botanical source of alkyl-, aryl-, and alkylarylquinoline alkaloids, with casimiroin exemplifying the hydroquinolone subclass [14] [4]. Within this extensive family, quinoline alkaloids constitute approximately 51% of all reported alkaloid isolations, establishing their chemical significance [14].

Casimiroin belongs to the hydroquinolone classification, characterized by compounds containing a hydrogenated quinoline bearing a ketone group [4] [5]. The structural framework of casimiroin features a 6-methoxy-9-methyl- [1] [3]dioxolo[4,5-h]quinolin-8-one configuration, which places it among the methylenedioxyphenyl-substituted quinolones [1] [2].

The phytochemical profile of Rutaceae species reveals extensive alkaloid diversity, with casimiroin coexisting alongside other significant compounds [11]. In Casimiroa edulis, casimiroin is found in conjunction with coumarins such as umbelliferone, esculetin, imperatorin, and xanthotoxol [10] [12]. Additional alkaloids present include skimmianine, gamma-fagarine, and various polymethoxyflavones such as zapotin and zapotinin [11] [36].

Comparative analysis within the Rutaceae family demonstrates that quinoline alkaloids occur in 50 species belonging to 24 genera across 6 subfamilies [14]. The structural diversity encompasses simple quinolines, 2-alkylquinolones, 2-arylquinolones, and complex alkylarylquinoline derivatives [14]. Casimiroin's specific structural features, including its methylenedioxy bridge and methoxy substitution, represent specialized biosynthetic modifications within this alkaloid class [3] [6].

The chemosystematic significance of casimiroin extends beyond individual species occurrence [14]. The presence of similar quinoline scaffolds across Rutaceae genera supports phylogenetic relationships and provides insights into evolutionary biochemistry [13]. Research indicates that the Dictyolomatoideae subfamily, containing Dictyoloma vandellianum, occupies an intermediate position between proto-Rutaceae genera and the Spathelioideae, closely related to the Zanthoxyleae tribe [13].

Proposed Biosynthetic Routes in Plant Secondary Metabolism

The biosynthesis of casimiroin follows established pathways for quinoline alkaloid formation in plants, involving modifications of primary metabolic intermediates through specialized enzymatic processes [31] [34]. Current research suggests that casimiroin biosynthesis involves anthranilic acid derivatives as key precursors, consistent with general quinoline alkaloid biosynthetic patterns [19] [21].

Primary Biosynthetic Pathway:

The initial step in casimiroin biosynthesis involves the conversion of anthranilic acid to N-methylanthranilic acid through specialized N-methyltransferase enzymes [21] [19]. This methylation reaction represents the first pathway-specific step in quinoline alkaloid biosynthesis and requires S-adenosyl-L-methionine as the methyl donor [21]. The anthranilic acid precursor originates from the shikimic acid pathway, which converts chorismate to anthranilic acid through anthranilate synthase activity [19] [41].

Type III Polyketide Synthase Involvement:

Recent advances in understanding 2-alkylquinolone biosynthesis have identified type III polyketide synthases as crucial enzymes in quinoline alkaloid formation [31]. Research on Evodia rutaecarpa has characterized alkyldiketide-CoA synthase and alkylquinolone synthase as collaborative enzymes producing 2-alkylquinolone scaffolds [31] [34]. These enzymes catalyze the condensation of N-methylanthraniloyl-CoA with fatty acyl-CoA derivatives and malonyl-CoA to generate quinoline frameworks [31].

Methylenedioxy Bridge Formation:

The characteristic methylenedioxy bridge present in casimiroin requires specialized enzymatic machinery for its formation [3]. This structural feature involves the cyclization of adjacent hydroxyl groups through methylenedioxy ring-forming enzymes, similar to those characterized in berberine biosynthesis [42]. The process typically involves cytochrome P450-mediated hydroxylation followed by spontaneous cyclization or enzyme-catalyzed ring closure [42].

Methoxy Group Installation:

The 6-methoxy substitution in casimiroin results from O-methyltransferase activity utilizing S-adenosyl-L-methionine as the methyl donor [42]. These enzymes demonstrate regiospecific methylation patterns that determine the final substitution pattern on the quinoline nucleus [42]. The timing of methoxy group installation relative to other modifications influences the overall biosynthetic flux and final product distribution [42].

| Biosynthetic Step | Enzyme Class | Substrate | Product | Cofactor Requirements |

|---|---|---|---|---|

| Initial methylation | N-methyltransferase | Anthranilic acid | N-methylanthranilic acid | S-adenosyl-L-methionine |

| Scaffold formation | Type III PKS | N-methylanthraniloyl-CoA | Quinoline intermediate | Malonyl-CoA |

| Hydroxylation | Cytochrome P450 | Quinoline intermediate | Dihydroxy derivative | NADPH, O₂ |

| Methylenedioxy formation | Cyclase | Dihydroxy quinoline | Methylenedioxy quinoline | - |

| O-methylation | O-methyltransferase | Hydroxy quinoline | Methoxy quinoline | S-adenosyl-L-methionine |

Ecological Roles and Plant Defense Mechanisms

Casimiroin functions as a specialized secondary metabolite contributing to plant defense strategies and ecological adaptation within Rutaceae species [22] [23]. The compound demonstrates multiple ecological functions that enhance plant survival and competitive advantage in natural environments [43] [45].

Antimicrobial Defense:

Casimiroin exhibits significant antimicrobial properties that protect plants against bacterial and fungal pathogens [26] [43]. The quinoline scaffold provides broad-spectrum antimicrobial activity through multiple mechanisms, including interference with microbial DNA replication and cell membrane integrity [26]. This defensive capability represents a crucial adaptation for plants growing in pathogen-rich environments [43].

Herbivore Deterrence:

The bitter taste and potential toxicity of casimiroin serve as deterrents against herbivorous insects and mammals [33] [43]. Quinoline alkaloids generally exhibit feeding deterrent properties that reduce herbivory pressure on plant tissues [43] [45]. The concentration of casimiroin in seeds suggests particular importance in protecting reproductive structures from consumption [33].

Allelopathic Interactions:

Research indicates that quinoline alkaloids can function as allelopathic agents, inhibiting the germination and growth of competing plant species [45]. Casimiroin may contribute to competitive exclusion mechanisms that enhance the establishment and persistence of Casimiroa edulis in natural habitats [45]. The release of alkaloids through root exudates or leaf litter decomposition creates chemical barriers to competitor establishment [45].

Stress Response Adaptation:

Environmental stress conditions, including drought, salinity, and temperature extremes, can modulate casimiroin accumulation in plant tissues [43]. This adaptive response suggests that casimiroin functions as part of a broader stress tolerance mechanism [43]. The compound may provide protection against oxidative stress through antioxidant properties, contributing to cellular stability under adverse conditions [43].

Pollinator and Disperser Interactions:

While primarily functioning in defense, casimiroin may also influence plant-animal mutualistic relationships [45]. The presence of alkaloids in fruits can selectively deter certain consumers while attracting others that are tolerant to these compounds [45]. This selective pressure shapes seed dispersal patterns and contributes to plant reproductive success [45].

Tissue-Specific Distribution:

The differential accumulation of casimiroin across plant organs reflects specialized ecological functions [43]. Higher concentrations in seeds and leaves compared to other tissues suggest prioritized protection of photosynthetic and reproductive organs [33] [43]. This distribution pattern optimizes defense resource allocation while minimizing energetic costs [43].

The synthetic development of casimiroin has evolved significantly from early isolation-based methods to sophisticated synthetic approaches. Historically, casimiroin was primarily obtained through natural product extraction from Casimiroa edulis, which presented significant limitations in terms of yield and scalability [1] [2]. These early approaches relied heavily on traditional extraction and purification protocols that were inherently inefficient and provided insufficient material for comprehensive biological studies [3].

The breakthrough in casimiroin synthesis came with the recognition that this quinoline alkaloid could be constructed through strategic cyclization methodologies. Early cyclization strategies focused on the formation of the quinoline core through various ring-closing approaches, though these initial methods suffered from limitations in yield and selectivity [4] [5]. The fundamental challenge lay in constructing the methylenedioxoquinoline framework with the appropriate substitution pattern while maintaining synthetic efficiency.

Initial synthetic efforts employed traditional Friedländer condensation reactions and related quinoline-forming methodologies. However, these approaches often required harsh conditions and provided moderate yields, limiting their practical utility for producing research quantities of casimiroin and its analogs [6]. The development of more sophisticated cyclization strategies became essential for advancing the synthetic chemistry of this important natural product.

Modern Multigram-Scale Production Methodologies

The landmark achievement in casimiroin synthesis was reported by Maiti and colleagues in 2009, who developed an efficient method for multigram-scale production [4] [5] [7]. This synthetic route represents a significant advancement in the field, providing access to casimiroin in quantities sufficient for extensive biological evaluation and structure-activity relationship studies.

The optimized synthetic pathway begins with 2,3-methylenedioxyphenyl isocyanate as the starting material, which undergoes reaction with ethoxyacetylene under carefully controlled conditions [6]. This is followed by a sequence of nitrogen methylation and hydrolysis steps, culminating in a cyclization reaction using concentrated sulfuric acid to form the desired quinoline core structure [6]. The overall route demonstrates excellent versatility, allowing for the preparation of numerous structural analogs through variation of the starting materials and reaction conditions.

Table 1: Multigram-Scale Synthesis Methods for Casimiroin

| Method | Starting Material | Key Reagents/Conditions | Yield | Advantages |

|---|---|---|---|---|

| Maiti-Cushman Route | 2,3-methylenedioxyphenyl isocyanate + ethoxyacetylene | N-methylation, hydrolysis, H₂SO₄ cyclization | Good overall yield | Efficient, versatile for analogs |

| Cyclization Method A | Acetoacetamide substrates | Concentrated H₂SO₄, RT, 30-60 min | Moderate yield | Simple conditions |

| Cyclization Method B | Acetoacetamide substrates | Polyphosphoric acid, 95-100°C, 2.5 h | Higher yield than Method A | Improved efficiency |

| Cyclization Method C | Acetoacetamide substrates | Trifluoroacetic acid, RT, 24 h | Good yield | Better for difficult isolations |

The cyclization step represents the most critical transformation in the synthesis, with three distinct methodological approaches having been developed and optimized [6]. Method A employs concentrated sulfuric acid at room temperature for 30-60 minutes, providing moderate yields under relatively simple conditions. Method B utilizes polyphosphoric acid at elevated temperatures (95-100°C) for 2.5 hours, achieving higher yields than the sulfuric acid approach. Method C involves trifluoroacetic acid at room temperature for 24 hours, offering advantages for substrates that are difficult to isolate using the other methods.

Regioselective Modification Techniques for Analog Generation

The development of casimiroin analogs has been facilitated by sophisticated regioselective modification techniques that allow for systematic exploration of structure-activity relationships. The versatility of the Maiti-Cushman synthetic route enables the generation of diverse analog libraries through strategic modifications at multiple positions of the quinoline framework [4] [5].

Table 2: Analog Generation Strategies for Casimiroin

| Analog Type | Structural Modification | Synthetic Strategy | Activity Profile |

|---|---|---|---|

| Methoxy substitutions | Variable methoxy positioning | Regioselective methylation | Quinone reductase 2 inhibition |

| Quinoline ring modifications | Different substitution patterns | Modified cyclization conditions | Variable inhibition potency |

| Dioxolo ring variants | Methylenedioxy group modifications | Alternative protecting groups | Modified binding affinity |

| N-methyl variations | N-substitution alterations | Selective N-alkylation | Altered selectivity profiles |

| Halogenated analogs | Chloro/bromo substitutions | Electrophilic halogenation | Enhanced potency |

| Carbon-11 labeled compounds | Radiolabeling for PET imaging | Late-stage radiomethylation | Imaging applications |

Regioselective methylation strategies have proven particularly valuable for generating methoxy-substituted analogs with varying substitution patterns around the quinoline core [8] [9]. These modifications can significantly impact the biological activity profile, with different positional isomers showing distinct quinone reductase 2 inhibitory activities. The synthetic methodology allows for precise control over the regiochemistry of methylation reactions, enabling systematic exploration of positional effects on biological activity.

The modification of the quinoline ring system itself represents another important avenue for analog generation [10]. Through variation of the cyclization conditions and starting materials, researchers have successfully prepared quinoline derivatives with altered substitution patterns that maintain the core structural features necessary for biological activity while providing opportunities for optimization of pharmacological properties.

Halogenated analogs have emerged as particularly promising derivatives, with chloro and bromo substitutions often leading to enhanced potency compared to the parent compound [10]. The introduction of halogens can be achieved through electrophilic halogenation reactions under controlled conditions, providing access to a diverse array of halogenated casimiroin analogs for biological evaluation.

Green Chemistry Approaches: Solvent Optimization and Catalytic Systems

The advancement of casimiroin synthesis has increasingly incorporated green chemistry principles to address environmental and sustainability concerns associated with traditional synthetic methodologies. Modern approaches emphasize solvent optimization, the development of recyclable catalytic systems, and the implementation of more environmentally benign reaction conditions [11] [12] [13].

Table 3: Green Chemistry Approaches for Casimiroin Synthesis

| Green Chemistry Principle | Traditional Approach | Green Alternative | Benefits |

|---|---|---|---|

| Solvent Optimization | Concentrated H₂SO₄, organic solvents | Water, ethanol, solvent-free conditions | Reduced environmental impact, safer handling |

| Catalyst Selection | Stoichiometric acid catalysts | Recyclable nanocatalysts, heterogeneous systems | Reusability, lower cost, easier separation |

| Atom Economy | Multi-step synthesis with waste | One-pot reactions, direct cyclization | Higher efficiency, reduced waste generation |

| Energy Efficiency | High temperature conditions | Microwave-assisted, room temperature | Energy savings, faster reactions |

| Waste Reduction | Significant solvent waste | Minimal solvent use, recyclable catalysts | Lower disposal costs, cleaner processes |

Solvent optimization represents a fundamental aspect of green chemistry implementation in casimiroin synthesis. Traditional methods relied heavily on corrosive acids and organic solvents that pose significant environmental and safety concerns [11]. Modern approaches have explored the use of water and ethanol as environmentally benign solvents, as well as solvent-free reaction conditions that eliminate solvent-related waste entirely [14] [15].

The development of advanced catalytic systems has revolutionized the synthesis of quinoline derivatives, including casimiroin analogs [16]. Nanocatalyzed protocols have demonstrated particular promise, offering high efficiency with the additional benefit of catalyst recyclability. Iron oxide nanoparticles, supported ionic liquids, and heterogeneous Brønsted acid catalysts have all shown excellent performance in quinoline synthesis reactions [16].

Table 4: Advanced Catalytic Systems for Green Quinoline Synthesis

| Catalyst System | Type | Advantages | Sustainability Score |

|---|---|---|---|

| K10 Montmorillonite Clay | Solid acid clay | Recyclable, non-corrosive | High |

| p-Toluenesulfonic Acid | Organic acid | Mild conditions, high yields | Medium-High |

| Fe₃O₄ Nanoparticles | Magnetic nanoparticles | Magnetic separation, reusable | Very High |

| Supported Ionic Liquids | Immobilized ionic liquid | Reusable, efficient catalysis | High |

| Cerium Nitrate | Metal salt catalyst | Lewis acid catalysis, mild conditions | Medium |

Microwave-assisted synthesis has emerged as a particularly valuable green chemistry approach for quinoline synthesis, offering significant advantages in terms of reaction rate and energy efficiency [17] [15]. These methods can dramatically reduce reaction times while often improving yields, making them highly attractive for both research and potential industrial applications.

The implementation of one-pot synthesis strategies represents another important green chemistry advancement [18] [15]. These approaches combine multiple synthetic transformations in a single reaction vessel, eliminating the need for intermediate purification steps and reducing overall waste generation. Such methodologies are particularly well-suited for the synthesis of casimiroin analogs, where multiple structural modifications can be incorporated in a single synthetic operation.